N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide
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Overview
Description
N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products .
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
- N-(1,3-Dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)pyridine-4-carboxamide
- N-(1,3-Dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methoxybenzamide
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
Uniqueness: N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide stands out due to its adamantane moiety, which imparts unique steric and electronic properties.
Properties
Molecular Formula |
C31H32N2O3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C31H32N2O3/c34-28-26-24(22-7-3-1-4-8-22)11-12-25(23-9-5-2-6-10-23)27(26)29(35)33(28)32-30(36)31-16-19-13-20(17-31)15-21(14-19)18-31/h1-12,19-21,24-27H,13-18H2,(H,32,36) |
InChI Key |
WHGIPLIXTQXHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5C(C=CC(C5C4=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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